5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a piperidin-2-one core, which is a six-membered ring containing nitrogen, and is substituted with an amino group, a cyclopropyl group, and a pyrazolyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropyl ketone with an amino-pyrazole derivative in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization steps .
Chemical Reactions Analysis
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Scientific Research Applications
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can be compared with other similar compounds, such as:
5-Amino-3-methyl-1-phenylpyrazole: This compound also contains an amino-pyrazole moiety but differs in the substitution pattern and ring structure.
1-Methyl-5-amino-pyrazole: Similar in containing an amino-pyrazole group, but lacks the piperidin-2-one and cyclopropyl groups.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: Shares the cyclopropyl and pyrazole groups but differs in the overall structure and functional groups.
Biological Activity
5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring both cyclopropyl and pyrazolyl moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₄O |
Molecular Weight | 234.30 g/mol |
CAS Number | 1706735-81-0 |
IUPAC Name | (5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Key steps include the formation of the piperidinone core and the introduction of cyclopropyl and pyrazolyl groups under optimized reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial properties. For example, various monomeric alkaloids have been tested for antibacterial and antifungal activities, showing effectiveness against both Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound has potential enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, suggesting a role in neuropharmacology . Furthermore, enzyme inhibition studies indicate that piperidine derivatives can modulate metabolic pathways, which may be leveraged for therapeutic interventions.
Anticancer Potential
Research into similar piperidine derivatives has highlighted their anticancer properties. These compounds often exhibit cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest . The structural features of this compound may contribute to its efficacy in targeting cancer cells.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. This interaction could result in diverse pharmacological effects ranging from antimicrobial to anticancer activities.
Case Studies
Several studies have focused on the biological evaluation of piperidine derivatives similar to this compound:
- Antibacterial Study : A study evaluated a series of piperidine-based compounds for their antibacterial properties against E. coli and S. aureus. Results indicated significant antibacterial activity with some derivatives achieving MIC values comparable to established antibiotics .
- Enzyme Inhibition : Another research project assessed the enzyme inhibitory effects of various piperidine derivatives on AChE and urease. Compounds showed promising inhibition rates, suggesting potential applications in treating conditions like Alzheimer's disease .
- Anticancer Activity : A recent investigation into the anticancer effects of piperidine derivatives revealed that certain modifications led to increased cytotoxicity against human cancer cell lines, indicating a pathway for developing new anticancer agents .
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3 |
InChI Key |
XZNZJLISMARZCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.